

Spectral data for 1-Bromo-3-fluoropropane (NMR, MS, IR)

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Compound of Interest

Compound Name: 1-Bromo-3-fluoropropane

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An In-depth Technical Guide to the Spectral Data of 1-Bromo-3-fluoropropane

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data for **1-bromo-3-fluoropropane**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR spectral data for **1-bromo-3-fluoropropane**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-bromo-3-fluoropropane** provides information about the different proton environments in the molecule. The data presented below was likely acquired in a deuterated solvent such as chloroform-d (CDCl_3) with tetramethylsilane (TMS) as an internal standard.^[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~4.6	Triplet of Triplets	2H	$J(\text{H,F}) \approx 47$, $J(\text{H,H}) \approx 6$	F-CH ₂ -
~3.5	Triplet	2H	$J(\text{H,H}) \approx 6.5$	Br-CH ₂ -
~2.2	Quintet of Triplets	2H	$J(\text{H,H}) \approx 6.2$, $J(\text{H,F}) \approx 25$	-CH ₂ -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the **1-bromo-3-fluoropropane** molecule.

Chemical Shift (δ) ppm	Assignment
~80 (doublet, $J(\text{C,F}) \approx 165$ Hz)	F-CH ₂ -
~32 (doublet, $J(\text{C,F}) \approx 20$ Hz)	-CH ₂ -
~30	Br-CH ₂ -

Note: The carbon attached to the fluorine atom appears as a doublet due to C-F coupling.

Detailed Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of liquid samples like **1-bromo-3-fluoropropane**.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Sample Preparation:

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of purified **1-bromo-3-fluoropropane** for ¹H NMR, and 50-100 mg for ¹³C NMR.[\[3\]](#)

- Solvent Selection: Use a deuterated solvent, commonly chloroform-d (CDCl_3), to dissolve the sample.[\[1\]](#)[\[3\]](#)
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[\[3\]](#)
- Transfer: Use a Pasteur pipette to transfer the solution into a clean 5 mm NMR tube.[\[3\]](#)
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube to serve as a reference for chemical shifts ($\delta = 0.0$ ppm).[\[1\]](#)[\[5\]](#)

Instrumentation and Acquisition:

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[\[3\]](#)
- Locking and Shimming: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
- Acquisition Parameters (^1H NMR):
 - Pulse Sequence: A standard one-pulse sequence is typically used.[\[3\]](#)
 - Spectral Width: Set the spectral width to encompass all proton signals, typically 0-12 ppm.[\[3\]](#)
 - Number of Scans: Acquire a sufficient number of scans (e.g., 8-32) to obtain a good signal-to-noise ratio.[\[4\]](#)
 - Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans.[\[3\]](#)
- Acquisition Parameters (^{13}C NMR):
 - Pulse Sequence: A proton-decoupled one-pulse sequence is commonly used to simplify the spectrum to singlets for each carbon environment (unless specific coupling information is desired).[\[3\]](#)
 - Spectral Width: Set a wider spectral width, typically 0-220 ppm.[\[3\]](#)

- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.[3]
- Relaxation Delay: A relaxation delay of around 2 seconds is common.[3]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.
 - Phase and baseline correct the spectrum.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons in each environment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Mass Spectrum Data (Major Fragments)

The following table lists the major mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectrum of **1-bromo-3-fluoropropane**. [6][7]

m/z	Relative Intensity	Possible Fragment
41	100%	$[\text{C}_3\text{H}_5]^+$
61	High	$[\text{C}_3\text{H}_6\text{F}]^+$
140/142	Low	$[\text{M}]^+$ (Molecular Ion)
27	Moderate	$[\text{C}_2\text{H}_3]^+$

Note: The presence of bromine with its two major isotopes, ^{79}Br and ^{81}Br , results in isotopic peaks for bromine-containing fragments, which are two mass units apart and have nearly equal intensity.[8] The molecular ion peak at m/z 140 and 142 is expected but may be of low intensity. [8]

Detailed Experimental Protocol for Mass Spectrometry

A common method for analyzing volatile liquid samples like **1-bromo-3-fluoropropane** is Gas Chromatography-Mass Spectrometry (GC-MS).[\[9\]](#)

Sample Preparation and Introduction:

- Sample Preparation: Dilute a small amount of **1-bromo-3-fluoropropane** in a suitable volatile solvent (e.g., dichloromethane or hexane).
- Injection: Inject a small volume (e.g., 1 μL) of the dilute solution into the gas chromatograph.
- Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the analyte from any impurities.

Ionization and Detection:

- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization technique where high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment.[\[10\]](#)
[\[11\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).[\[9\]](#)
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Acquisition: The mass spectrum is recorded, plotting the relative intensity of the ions as a function of their m/z ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Data (Key Vibrational Modes)

The key vibrational frequencies for **1-bromo-3-fluoropropane** are summarized below.[\[12\]](#)

Wavenumber (cm ⁻¹)	Vibration Type
2850-3000	C-H stretching
1400-1500	C-H bending (scissoring)
1000-1100	C-F stretching
500-600	C-Br stretching

Note: The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule.

Detailed Experimental Protocol for IR Spectroscopy

For a liquid sample like **1-bromo-3-fluoropropane**, the "neat" or thin-film method is commonly employed.[\[6\]](#)

Sample Preparation:

- **Salt Plates:** Obtain two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[\[13\]](#)[\[14\]](#) Handle them carefully by the edges to avoid moisture contamination from fingerprints.
- **Sample Application:** Place a single drop of neat **1-bromo-3-fluoropropane** onto the face of one salt plate.[\[14\]](#)[\[15\]](#)
- **Film Formation:** Carefully place the second salt plate on top of the first, spreading the liquid into a thin capillary film between the plates.[\[14\]](#)[\[15\]](#) Ensure no air bubbles are trapped in the film.[\[15\]](#)
- **Mounting:** Mount the "sandwich" of salt plates in the spectrometer's sample holder.

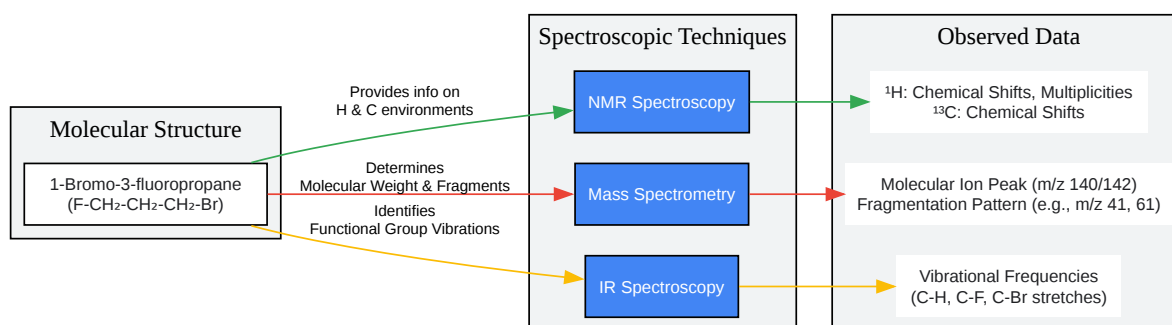
Data Acquisition:

- **Background Spectrum:** First, run a background spectrum with the empty salt plates (or just the empty beam path) to account for any atmospheric or instrumental absorptions (e.g., CO₂, H₂O).

- **Sample Spectrum:** Place the sample holder with the prepared thin film into the spectrometer and acquire the IR spectrum.
 - **Data Processing:** The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - **Cleaning:** After analysis, clean the salt plates thoroughly with a dry, volatile solvent (e.g., chloroform or isopropanol) and store them in a desiccator to prevent damage from moisture.
- [14]

Visualization of Spectral Data Correlation

The following diagram illustrates the logical relationship between the molecular structure of **1-bromo-3-fluoropropane** and the different types of spectral data obtained.



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Caption: Correlation of spectroscopic techniques with the molecular structure of **1-bromo-3-fluoropropane**.

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